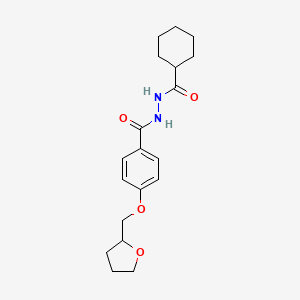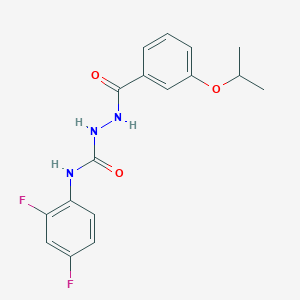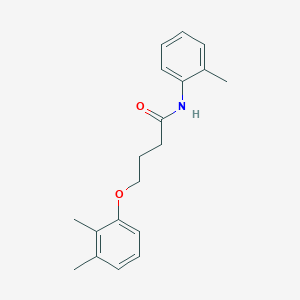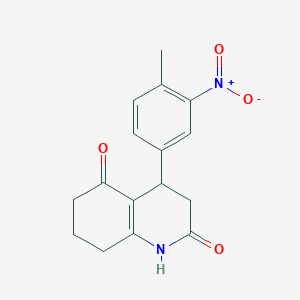![molecular formula C18H18BrNO5 B4618897 2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4618897.png)
2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions, starting from basic aromatic or aliphatic substrates. For example, the preparation of various substituted benzoates and phenylmethyl derivatives can be achieved through esterification, halogenation, and nucleophilic substitution reactions (Selič, Grdadolnik, & Stanovnik, 1997). These methods could potentially be adapted to synthesize 2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-methoxyethyl 4-{[(4-bromophenoxy)acetyl]amino}benzoate is characterized by X-ray crystallography and NMR spectroscopy. Such analyses reveal details about bond lengths, angles, and overall molecular geometry, contributing to understanding the compound's reactivity and properties. For instance, studies on benzoate derivatives show specific structural features and intermolecular interactions (Guzei, Gunderson, & Hill, 2010).
Chemical Reactions and Properties
Chemical reactions involving benzoate derivatives can include nucleophilic substitution, esterification, and coupling reactions. These reactions often depend on the nature of substituents and can lead to a wide range of products with diverse chemical properties. For example, the introduction of methoxy and bromo groups can influence the compound's reactivity towards further functionalization or participate in specific chemical transformations (Kong & Tang, 1998).
Physical Properties Analysis
The physical properties of similar compounds, such as melting points, boiling points, solubility, and crystallinity, are crucial for practical applications. These properties can be tailored by modifying the chemical structure, such as altering the length of alkyl chains or introducing functional groups. Techniques like differential scanning calorimetry (DSC) and polarized optical microscopy (POM) are used to study these properties (Jayaraj & Desikan, 2020).
Aplicaciones Científicas De Investigación
Synthesis and Novel Mesomorphic Properties
Research into the synthesis of side-chain liquid crystalline polyacetylenes containing phenyl benzoate mesogens with cyano or methoxy tails reveals the potential of these compounds in tuning molecular alignments through simple mechanical perturbations. This area of study showcases the application of similar compounds in developing materials with unique liquid crystalline properties, which could have implications in displays, sensors, and other advanced materials technologies (Kong & Tang, 1998).
Antioxidant Activity
The isolation and characterization of bromophenols from the marine red alga Rhodomela confervoides, including compounds similar in structural complexity to the query compound, underscore their significant antioxidant activity. Such studies highlight the potential of these compounds in food preservation, pharmaceuticals, and nutraceuticals due to their ability to scavenge free radicals and prevent oxidative stress (Li et al., 2011).
Photopolymerization Applications
The development of novel alkoxyamines for nitroxide-mediated photopolymerization, which includes compounds structurally related to the query, opens new pathways in polymer science. These compounds are explored for their efficiency in initiating polymerization under UV irradiation, potentially useful in coatings, adhesives, and 3D printing technologies (Guillaneuf et al., 2010).
Carboxylation-Dehydroxylation Studies
Investigations into the anaerobic transformation of phenolic compounds by methanogenic consortia, which relate to the chemical transformations of similar complex molecules, reveal insights into environmental bioremediation processes. Such research underscores the potential applications in the degradation and transformation of pollutants (Bisaillon et al., 1993).
Propiedades
IUPAC Name |
2-methoxyethyl 4-[[2-(4-bromophenoxy)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO5/c1-23-10-11-24-18(22)13-2-6-15(7-3-13)20-17(21)12-25-16-8-4-14(19)5-9-16/h2-9H,10-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSAPYWFKOOFLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 2-({[2-(3-methylphenyl)-4-quinolinyl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4618824.png)


![ethyl 5-(aminocarbonyl)-4-methyl-2-[(4-morpholinylacetyl)amino]-3-thiophenecarboxylate](/img/structure/B4618840.png)

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B4618860.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-cyano-3-{4-[(2,6-dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B4618864.png)

![N-(3-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4618878.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B4618904.png)
![6-chloro-3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)-4H-chromen-4-one](/img/structure/B4618912.png)

